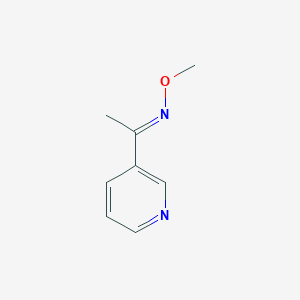

(E)-N-methoxy-1-pyridin-3-ylethanimine

説明

(E)-N-methoxy-1-pyridin-3-ylethanimine is a pyridine-derived imine compound characterized by a methoxy-substituted nitrogen and an ethanimine backbone. Its (E)-stereochemistry arises from the spatial arrangement of substituents around the C=N bond, which influences its reactivity and physical properties.

特性

CAS番号 |

121453-74-5 |

|---|---|

分子式 |

C8H10N2O |

分子量 |

150.18 g/mol |

IUPAC名 |

(E)-N-methoxy-1-pyridin-3-ylethanimine |

InChI |

InChI=1S/C8H10N2O/c1-7(10-11-2)8-4-3-5-9-6-8/h3-6H,1-2H3/b10-7+ |

InChIキー |

GQVZJNQBBQXBLM-JXMROGBWSA-N |

SMILES |

CC(=NOC)C1=CN=CC=C1 |

異性体SMILES |

C/C(=N\OC)/C1=CN=CC=C1 |

正規SMILES |

CC(=NOC)C1=CN=CC=C1 |

同義語 |

Ethanone, 1-(3-pyridinyl)-, O-methyloxime (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Pyridine Derivatives

The following table compares (E)-N-methoxy-1-pyridin-3-ylethanimine with structurally related pyridine compounds cataloged in commercial and academic sources. Key parameters include molecular formula, substituents, and functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Source/Application |

|---|---|---|---|---|

| This compound | C₈H₁₁N₂O | 151.19 | Pyridin-3-yl, N-methoxy, ethanimine | Hypothetical/Synthetic intermediate |

| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | C₁₃H₁₈N₂O₂ | 246.30 | Methoxy, pyrrolidinyl, acetyl | Catalytic studies, ligand synthesis |

| (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime | C₂₁H₃₅FN₂O₂Si | 414.61 | Fluoropyridine, silyl ether, oxime | Pharmaceutical intermediates |

| (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol | C₁₇H₂₈FN₂O₂Si | 368.50 | Fluoropyridine, silyl ether, methanol | Materials science, drug discovery |

Key Observations:

Structural Complexity : this compound is simpler in structure compared to silyl-protected or fluorinated analogs, which may enhance its reactivity in nucleophilic or coordination reactions .

Functional Groups : Unlike its fluorinated or silyl ether-containing analogs, the absence of electron-withdrawing groups (e.g., fluorine) or bulky protective groups (e.g., tert-butyldimethylsilyl) in this compound suggests distinct solubility and steric properties.

Limitations and Gaps in Literature

- No crystallographic data (e.g., SHELX-refined structures) or spectroscopic analyses (e.g., NMR, IR) are publicly documented, hindering direct comparison with analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。